molecular formula C18H14N2O2 B1622126 N-(4-PHENOXYPHENYL)PICOLINAMIDE CAS No. 255904-96-2

N-(4-PHENOXYPHENYL)PICOLINAMIDE

Cat. No.: B1622126
CAS No.: 255904-96-2
M. Wt: 290.3 g/mol
InChI Key: XFPCYFKZKFLIGH-UHFFFAOYSA-N
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Description

Significance of Picolinamides as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for ligands binding to multiple, diverse biological targets. researchgate.netresearchgate.net These structures are of particular interest in drug discovery as they often possess favorable drug-like properties. researchgate.net Natural products are a rich source of these privileged scaffolds, having been biologically pre-validated through evolution. hebmu.edu.cn

Picolinamides have emerged as such a privileged scaffold. nih.gov Their derivatives have been investigated for a wide range of biological activities, including as anticancer agents, DNA minor groove binders, and inhibitors of various enzymes. nih.gov The versatility of the picolinamide (B142947) core allows for the synthesis of large libraries of compounds with diverse biological activities. hebmu.edu.cn

Historical Context of Picolinamide Research and Development

The study of picolinamide and its derivatives has evolved from fundamental structural analysis to complex applications in life sciences. Early research in the 1960s focused on determining the three-dimensional crystal and molecular structure of picolinamide, which provided insights into its chemical properties.

Throughout the latter half of the 20th century, research expanded to explore modifications of the picolinamide structure, leading to the discovery of its diverse biological activities. This foundational work has paved the way for the development of picolinamide-based compounds with antifungal, antibacterial, and anti-inflammatory properties. More recently, research has focused on highly specific therapeutic targets, such as the development of picolinamide derivatives as inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in cancer therapy. nih.gov The picolinamide moiety has also been utilized as a directing group in transition-metal catalyzed C-H activation reactions and as a protective group in complex molecule synthesis. cam.ac.uk

Overview of the N-(4-Phenoxyphenyl)picolinamide Chemical Class

The this compound chemical class is characterized by a diaryl ether scaffold, which consists of two aromatic rings connected by a flexible oxygen bridge. nih.gov This structural feature often enhances cell membrane penetration and metabolic stability. nih.gov

Research into this class of compounds has revealed a range of biological activities. For instance, a series of amide compounds bearing the diaryl ether scaffold, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as new inhibitors of mitochondrial complex III, a promising target for pharmaceuticals and fungicides. nih.gov In one study, several of these compounds demonstrated potent activity against succinate-cytochrome c reductase, with one derivative showing an IC50 value of 0.91 ± 0.09 μmol/L. nih.gov

Furthermore, derivatives of this class have been investigated for their potential as anticancer agents. nih.govmdpi.com For example, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors, an enzyme that plays a crucial role in fatty acid metabolism and is often upregulated in cancer cells. nih.gov Some of these compounds exhibited potent ACC inhibitory activity and significant cytotoxicity against various cancer cell lines. nih.gov

The synthesis of this compound derivatives typically involves the coupling of a picolinoyl chloride with a substituted 4-phenoxyaniline (B93406). Various synthetic routes have been developed to create a diverse range of derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Academic Research Landscape and Emerging Trends

The academic research landscape for picolinamide derivatives, including the this compound class, is highly active and continues to expand. nih.gov Current research focuses on the design and synthesis of novel derivatives with improved potency and selectivity for a variety of biological targets. nih.govnih.gov

One emerging trend is the development of picolinamide-based compounds as selective inhibitors of bacterial targets. For example, research has shown that certain picolinamides exhibit exquisite potency and selectivity against Clostridioides difficile, a bacterium that can cause severe intestinal infections. nih.gov This selectivity is a significant advantage over broad-spectrum antibiotics. nih.gov

Another area of intense research is the development of picolinamide derivatives as enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. nih.govnih.govnih.gov Molecular docking studies are increasingly being used to understand the binding modes of these compounds with their target enzymes, which aids in the rational design of more potent inhibitors. nih.govnih.gov

The synthesis of these complex molecules is also an area of active research, with a focus on developing more efficient and versatile synthetic methodologies. cam.ac.ukresearchgate.net The combination of advanced synthetic techniques with computational modeling is expected to accelerate the discovery of new picolinamide-based drug candidates in the future. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255904-96-2

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-(4-phenoxyphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-18(17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H,20,21)

InChI Key

XFPCYFKZKFLIGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies for N 4 Phenoxyphenyl Picolinamide and Its Analogs

Established Synthetic Pathways for Picolinamide (B142947) Core Structures

The construction of the picolinamide core is a fundamental step in the synthesis of the target molecule and its analogs. Established methods primarily focus on the efficient formation of the amide linkage between a pyridine (B92270) or pyrimidine (B1678525) carboxylic acid and an appropriate amine.

Condensation Reactions for Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is a primary method for forming the amide bond in picolinamides. d-nb.infogrowingscience.com This transformation, however, often requires the activation of the carboxylic acid to enhance its electrophilicity and facilitate the reaction with the amine nucleophile. nih.gov

A common approach involves the conversion of the carboxylic acid, such as picolinic acid, into a more reactive derivative like an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.netnih.gov The resulting acyl chloride is then reacted with the amine, for instance, 4-phenoxyaniline (B93406), in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct. nih.govgoogle.com

Alternatively, a variety of coupling reagents, widely used in peptide synthesis, can facilitate the direct amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride. hepatochem.com These reagents activate the carboxylic acid in situ. Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. hepatochem.com Other effective coupling agents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). growingscience.comgoogle.com A study reported the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. d-nb.infonih.gov

Microwave-assisted synthesis has also been employed. For example, the synthesis of N-(4-methoxyphenyl)picolinamide, an analog of the target compound, was achieved by irradiating a mixture of picolinic acid and p-anisidine (B42471) in the presence of orthoboric acid. nih.gov

Carboxylic AcidAmineCoupling Reagent/MethodBaseSolventYieldReference
Picolinic AcidN-methylanilineSOCl₂TriethylamineDichloromethane35% nih.gov
Picolinic AcidN-phenylanilineSOCl₂TriethylamineDichloromethane54% nih.gov
6-Bromopicolinic Acid4-MethylpiperidineHBTUN,N-DiisopropylethylamineAcetonitrileNot specified google.com
Benzoic AcidAniline (B41778)TiCl₄PyridinePyridine38% (initially), optimized to higher yields nih.gov
Picolinic Acidp-AnisidineOrthoboric Acid / Microwave-Solvent-free70% nih.gov

Derivatization of Pyridine and Pyrimidine Carboxylic Acids

The reactivity of the carboxylic acid moiety on pyridine and pyrimidine rings can be modulated to facilitate amide bond formation. As mentioned, conversion to the corresponding acid chloride is a common derivatization strategy. nih.govresearchgate.netnih.gov For instance, reacting picolinic acid with an excess of thionyl chloride, often under reflux, generates the picolinoyl chloride in situ. nih.gov This intermediate is then directly coupled with the desired amine.

Interestingly, the reaction of picolinic acid with thionyl chloride can sometimes lead to side products. One report noted the formation of 4-chloro-N-alkyl-N-phenylpicolinamides alongside the expected N-alkyl-N-phenylpicolinamides, suggesting that chlorination of the pyridine ring can occur under the reaction conditions. nih.govnih.gov This side reaction was not observed with pyridine-2,6-dicarboxylic acid. nih.gov

For pyrimidine analogs, pyrimidine-4-carboxylic acids can be similarly activated. A patent describes the reaction of a substituted pyrimidine-4-carboxylic acid with an amine using coupling reagents to obtain the final pyrimidine-4-carboxamide. google.com The synthesis of pyrimidine rings themselves can be achieved through cyclocondensation reactions. For example, 2-amino-4,6-diarylpyrimidines can be prepared by the condensation of chalcones with guanidine (B92328) carbonate in a solvent like dimethylformamide (DMF). ajol.info

Novel Synthetic Approaches and Derivatization Strategies of Phenoxyphenyl Moieties

The synthesis of the 4-phenoxyaniline core and its subsequent coupling to the picolinoyl fragment represent a key strategic consideration. Modern synthetic methods offer powerful tools for the construction of the diaryl ether and the C-N bond.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct route to the phenoxyphenylamine skeleton. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. libretexts.org For the synthesis of a 4-phenoxyphenylamine intermediate, this could involve the reaction of a 4-halophenol with an aniline derivative or, more commonly, the reaction of a phenol (B47542) with an activated 4-halo-nitrobenzene followed by reduction of the nitro group.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In the context of synthesizing analogs with a pyrimidine core, the regioselectivity of SNAr on dihalopyrimidines is a critical factor. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.commdpi.com However, the presence of other substituents on the pyrimidine ring can alter this selectivity. For example, an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com

Aryl HalideNucleophileConditionsProduct TypeKey FeatureReference
2,4-DinitrofluorobenzeneAmine (e.g., in peptides)Mild basic conditionsDinitrophenyl-amineClassic example of activated SNAr libretexts.org
2,4-DichloroquinazolineAnilineVarious (heat, base)2-Chloro-4-anilinoquinazolineRegioselective at C-4 mdpi.com
2,4-DichloropyrimidineAmine-4-Amino-2-chloropyrimidineGenerally C-4 selective wuxiapptec.com
6-OMe-2,4-DichloropyrimidineAmine-2-Amino-4-chloro-6-methoxypyrimidineC-6 OMe group directs to C-2 wuxiapptec.com

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orguwindsor.ca It has become a cornerstone of modern organic synthesis for constructing arylamines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org This reaction is particularly useful for coupling the picolinoyl moiety to the 4-phenoxyaniline fragment, or for constructing the 4-phenoxyaniline itself.

The synthesis of N-(4-phenoxyphenyl)picolinamide can be envisioned via two primary Buchwald-Hartwig disconnections:

Coupling of 2-halopyridine with 4-phenoxyaniline.

Coupling of picolinamide with a 4-halophenyl phenyl ether.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and has evolved through several "generations." Early systems used simple phosphines, while later generations introduced bulky, electron-rich monodentate phosphines (e.g., XPhos, SPhos) and bidentate phosphines (e.g., BINAP, DPPF), which significantly expanded the substrate scope and allowed for milder reaction conditions. wikipedia.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine and the catalytic cycle. wikipedia.orgresearchgate.net

The Buchwald-Hartwig reaction has been successfully applied to the amination of various aryl and heteroaryl halides, including chloropyridines, with a wide range of amines. nih.govresearchgate.net For instance, the coupling of aryl chlorides and ortho-substituted aryl bromides with ammonium (B1175870) sulfate (B86663) has been reported to selectively form primary anilines. semanticscholar.orgnih.gov

Aryl HalideAminePalladium SourceLigandBaseSolventReference
Aryl BromidePrimary/Secondary AminePd(BINAP)₂BINAPStoichiometric base- uwindsor.ca
Aryl ChlorideAmmonium SulfatePd[P(o-tol)₃]₂CyPF-tBuNaOtBu1,4-Dioxane semanticscholar.org
2-ChloropyridineOctylaminePd(OAc)₂Fourth-gen phosphine-- nih.gov
2,6-DihalopyridineAminothiophenecarboxylatePd(OAc)₂XantphosCs₂CO₃- researchgate.net

Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a complex product, offer a highly efficient and atom-economical approach to generating molecular diversity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of amide-containing compounds.

The Ugi four-component reaction (Ugi-4CR) involves the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.gov To synthesize a structure like this compound, one could envision a strategy using 4-phenoxyaniline as the amine component, an appropriate aldehyde, picolinic acid as the carboxylic acid, and a suitable isocyanide. The resulting Ugi product would contain the desired N-aryl picolinamide core, with additional diversity elements derived from the aldehyde and isocyanide inputs.

The Passerini three-component reaction (Passerini-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. While not directly producing the target amide bond, it represents a powerful tool for building complex scaffolds that could be further elaborated.

These MCRs are highly valuable for diversity-oriented synthesis, allowing for the rapid generation of large libraries of related compounds by systematically varying each of the starting components. This approach is well-suited for exploring the structure-activity relationships of this compound analogs. For example, a multicomponent process for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines has been developed, showcasing the utility of MCRs in constructing heterocyclic systems. nih.gov

Chemical Transformations and Functional Group Interconversions

The construction of the target picolinamide scaffold is primarily achieved through strategic amide bond formation, which is a cornerstone of organic synthesis.

The formation of the central amide linkage in N-phenylpicolinamides is most commonly achieved via the coupling of a picolinic acid derivative with an appropriate aniline. cam.ac.uk A general and efficient route involves activating the carboxylic acid of picolinic acid to make it more susceptible to nucleophilic attack by the amine.

One common activation method is the conversion of picolinic acid into its corresponding acyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. nih.gov The highly reactive acyl chloride then readily reacts with the aniline to form the desired amide.

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the reactive acyl chloride. This approach is often preferred due to its milder conditions and broader functional group tolerance. cam.ac.uk Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are frequently used to promote the coupling between a picolinic acid and an amine at room temperature. google.com The reaction proceeds by forming a highly reactive activated ester intermediate in situ, which is then rapidly consumed by the amine.

The table below summarizes common coupling methods used in the synthesis of picolinamide derivatives.

Starting Picolinic Acid DerivativeCoupling Reagent/MethodAmineTypical ConditionsReference
Picolinic acidThionyl Chloride, then amineN-alkylanilinesIn situ acid chloride formation nih.gov
6-Bromopicolinic acidHBTU, DIPEACyclohexylamineAcetonitrile, Room Temp, 3 hrs google.com
6-Bromopicolinic acidHBTU, DIPEA4-MethylpiperidineAcetonitrile, Room Temp, 4 hrs google.com
Picolinic acidHATUVarious aminesNot specified cam.ac.uk

The exploration of structure-activity relationships for picolinamide-based compounds often necessitates the synthesis of analogs with various substituents on the N-aryl portion of the molecule. nih.gov For this compound, this involves modifying the 4-phenoxyaniline precursor before the amide coupling step. A wide range of electronically and sterically diverse functional groups can be introduced onto either the phenyl or the terminal phenoxy ring.

Research into related N-phenylpicolinamide analogs has shown that substitutions are well-tolerated at various positions. For instance, in the development of ligands for metabotropic glutamate (B1630785) receptors, chloro and fluoro substituents were introduced onto the phenyl ring of N-(3-methoxyphenyl)picolinamide analogs. nih.gov Similarly, studies have demonstrated that the 4-position of the N-phenyl ring in N-phenylpicolinamides can accommodate relatively large substituents. nih.gov

The synthesis of these substituted precursors typically involves standard aromatic substitution reactions. For example, halogenation, nitration, acylation, or alkylation can be performed on phenol or aniline derivatives, which are then used to construct the substituted 4-phenoxyaniline core through reactions like the Ullmann condensation or Buchwald-Hartwig amination. Once the desired substituted 4-phenoxyaniline is obtained, it is coupled with picolinic acid or its activated derivative as described previously. This modular approach allows for the systematic introduction of a wide variety of functional groups to fine-tune the biological and physicochemical properties of the final compound. nih.gov

The following table presents examples of substituted picolinamide analogs and the precursors used in their synthesis.

Picolinamide AnalogAniline PrecursorSynthetic GoalReference
N-(4-Chloro-3-(methylthio)phenyl)picolinamide4-Chloro-3-(methylthio)anilineHigh affinity mGluR4 Ligand nih.gov
N-(3-Fluoro-4-(methylthio)phenyl)picolinamide3-Fluoro-4-(methylthio)anilineHigh affinity mGluR4 Ligand nih.gov
Picolinamide-Thiourea HybridsVarious substituted anilinesVEGFR-2 Kinase Inhibitors nih.gov

Stereochemical Considerations in Picolinamide Synthesis

The stereochemistry of N-aryl picolinamides, including this compound, is a critical aspect of their molecular structure, influencing their conformation and interaction with biological targets. The key stereochemical features arise from restricted rotation around the amide (C-N) bond and the N-C(aryl) bond.

X-ray crystallography studies on related N-alkyl-N-phenylpicolinamides reveal a general preference for a specific conformation in the solid state. nih.gov The amide bond typically adopts a cis geometry, where the pyridyl ring and the N-phenyl group are positioned on the same side of the C-N bond. nih.gov This is in contrast to many simple secondary amides which favor a trans conformation. Furthermore, the conformation is stabilized by the pyridine nitrogen atom being oriented anti to the carbonyl oxygen. nih.gov This preferred arrangement is thought to be influenced by intramolecular hydrogen bonding and steric factors. mdpi.com

In N-(4-methoxyphenyl)picolinamide, a close analog, the molecule is nearly planar, with a small dihedral angle of 14.25° between the pyridine and benzene (B151609) rings. nih.gov The specific torsion angles, such as N1—C5—C6—N2 (3.1°) and C6—N2—C7—C8 (12.7°), precisely define this three-dimensional arrangement. nih.gov The stability of this conformation is further enhanced by intramolecular hydrogen bonds. mdpi.comnih.gov

In solution, the situation can be more dynamic. The barrier to rotation around the amide bond can be overcome, leading to the existence of both cis and trans isomers in equilibrium. nih.gov This process of amide bond isomerization can be studied using techniques like variable-temperature proton NMR (¹H NMR) spectroscopy, which can provide insight into the energetics of this rotational barrier. nih.gov While the parent this compound is achiral, the introduction of chiral substituents or the presence of significant rotational barriers (atropisomerism) could result in stereoisomers, a factor that may be relevant for their biological activity. google.com

Structure Activity Relationship Sar Investigations of N 4 Phenoxyphenyl Picolinamide Analogs

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for N-(4-phenoxyphenyl)picolinamide analogs highlights several key features essential for molecular recognition and biological activity. The fundamental scaffold consists of three main parts: a nitrogen-containing aromatic ring (typically pyridine (B92270) or a bioisostere), a central amide linker, and a terminal phenoxyphenyl moiety.

The pyridine ring often acts as a hydrogen bond acceptor or participates in π-stacking interactions within the target's binding pocket. The nitrogen atom within this ring is a critical feature, and its position influences the molecule's electronic properties and binding geometry. nih.gov The amide linker serves as a rigidifying element that correctly orients the two aromatic systems. The NH group of the amide is a crucial hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Finally, the large, hydrophobic phenoxyphenyl tail is essential for establishing van der Waals and hydrophobic interactions, often fitting into a corresponding hydrophobic pocket in the target protein. The relative orientation of the two phenyl rings and the ether linkage are also critical for achieving the optimal conformation for binding. nih.gov Studies on related compounds have shown that folded conformations, where the two main aromatic systems assume a nearly parallel orientation, are often required for high affinity at certain receptors. nih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for activity and selectivity.

The electronic nature and position of substituents on the pyridine ring significantly modulate the activity of these analogs. Studies on related 4-aminopyridine (B3432731) and epibatidine (B1211577) analogs demonstrate that even small changes can lead to large differences in potency and selectivity. nih.govnih.gov For instance, adding a methyl group at the 3-position of 4-aminopyridine was found to increase its potency seven-fold, whereas methoxy (B1213986) and trifluoromethyl groups at the same position decreased potency. nih.gov Halogenation also has a pronounced effect; bromo and fluoro analogs of epibatidine showed significantly greater affinity for β2-containing nicotinic receptors over β4-containing ones. nih.gov These findings suggest that the pyridine ring's substituent pattern can be fine-tuned to achieve desired target engagement and selectivity profiles.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity in Analogous Compounds

Base CompoundSubstituentPositionObserved Effect on Potency/SelectivityReference
4-AminopyridineMethyl (-CH₃)3~7-fold more potent nih.gov
4-AminopyridineMethoxy (-OCH₃)3~3- to 4-fold less potent nih.gov
4-AminopyridineTrifluoromethyl (-CF₃)3~3- to 4-fold less potent nih.gov
Epibatidine AnalogBromo (-Br)2'4- to 55-fold greater affinity at β2- vs β4-receptors nih.gov
Epibatidine AnalogFluoro (-F)2'52- to 875-fold greater affinity at β2- vs β4-receptors nih.gov

The phenoxyphenyl moiety serves as a critical anchor in a hydrophobic binding pocket, and modifications here significantly affect activity. Research on analogous structures, such as 4-phenoxyquinolines, has shown that adding electron-withdrawing groups to the terminal phenyl ring can be beneficial for improving antitumor activity. nih.gov In other related series, replacing the internal phenyl ring of the core scaffold with a five-membered heterocycle like a thiazole (B1198619) was well-tolerated and, in some cases, led to equipotent or even more potent compounds. nih.gov For example, a thiazole derivative (7a) was found to be equipotent with its phenyl analog (2). nih.gov This indicates that while a two-ring system is important, the precise nature of the rings can be varied to optimize properties.

In studies of Src kinase inhibitors with a similar structural framework, substitution on the aniline (B41778) ring (analogous to the phenoxyphenyl group) was a key optimization point. The introduction of a 2,4-dichloro-5-methoxy substitution pattern led to a highly potent compound. nih.gov

Table 2: Effect of Modifications on the Phenoxy/Anilino-Phenyl Moiety in Analogous Compounds

Compound SeriesModificationResulting CompoundActivity/PotencyReference
Phenyl SulfonamidesPhenyl ring replaced with Thiazole7aEquipotent with phenyl analog (EC₅₀ = 189 nM) nih.gov
4-PhenoxyquinolinesElectron-withdrawing group on terminal phenylNot specifiedBeneficial for antitumor activity nih.gov
Quinolinecarbonitriles2,4-dichloro aniline replaced with 2,4-dichloro-5-methoxy aniline1cEnhanced inhibition of Src kinase nih.gov

The amide linker connecting the pyridine head and phenoxyphenyl tail is not merely a spacer but plays an active role in defining the molecule's conformation and binding interactions. The rigidity of the amide bond helps to pre-organize the molecule into a lower-energy, bioactive conformation. In related inhibitor classes, the length and nature of linkers attached to the core have been shown to be critical. For example, in a series of Src inhibitors, a propoxy linker was preferred over ethoxy, butoxy, or pentoxy linkers, indicating an optimal length for reaching a specific sub-pocket in the target enzyme. nih.gov Efforts to modify the core by replacing the phenylsulfonamide linkage with thiazolesulfone or pyrrolesulfonamide scaffolds in mGlu₄ modulators have shown that the core linker structure is amenable to significant changes, which can be exploited to fine-tune potency and metabolic properties. nih.gov

Optimization Strategies for Potency, Selectivity, and Metabolic Stability

A primary goal of SAR studies is the simultaneous optimization of potency, selectivity against off-targets, and metabolic stability. A common strategy involves identifying and blocking sites of metabolic liability. In one picolinamide (B142947) series, the benzylic CH₂ group was identified as a major metabolic weak spot. nih.gov While attempts to block this site with fluorine atoms did not improve stability in that specific case, it represents a standard optimization tactic. nih.gov

Another powerful optimization strategy involves introducing substituents that can form additional favorable interactions with the target or improve physicochemical properties. For instance, replacing a methoxy group on the quinoline (B57606) core of a Src inhibitor with a 3-(morpholin-4-yl)propoxy group resulted in a significant increase in both enzymatic inhibition and cell-based activity. nih.gov Further replacement of the morpholine (B109124) with a 4-methylpiperazine group yielded a compound with an IC₅₀ of 1.2 nM, improved selectivity, and higher plasma levels, demonstrating successful optimization of multiple parameters simultaneously. nih.gov

Conformational Analysis and Bioactive Conformations in SAR Studies

The biological activity of a flexible molecule like this compound is determined by the three-dimensional shape it adopts when binding to its target, known as the bioactive conformation. Conformational analysis is therefore a key component of SAR. Studies on cyclic peptide analogs, which offer a constrained system to study conformation, have demonstrated that the spatial arrangement of aromatic side chains is paramount for activity and selectivity. nih.gov

For potent receptor interaction, a folded conformation that brings the two aromatic rings (the pyridine and the phenoxyphenyl systems) into close proximity and a specific orientation (e.g., nearly parallel) is often required. nih.gov This folded structure can be stabilized by intramolecular interactions. The ability of a molecule to adopt this low-energy bioactive conformation is a critical determinant of its potency. Therefore, SAR studies often aim to introduce structural modifications that favor this specific folded geometry, thereby reducing the entropic penalty of binding and increasing affinity.

Preclinical Research Findings for N 4 Phenoxyphenyl Picolinamide and Its Analogs

In Vitro Biological Evaluations

Enzyme Activity Assays (e.g., IC50, Ki Determination)

The inhibitory potential of compounds is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. researchgate.net For competitive inhibitors, the relationship between these two values can be expressed as Ki = IC50/2 when the substrate concentration is equal to the Michaelis-Menten constant (Km). researchgate.net

Determining these values is crucial for classifying the potency of a series of inhibitors and for verifying the mechanism of inhibition. nih.gov For instance, a lower IC50 value indicates a more potent inhibitor at a fixed substrate concentration. nih.gov The relationship between IC50 and the apparent inhibition constant (KIapp) can be used to confirm the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed. nih.gov

In the context of drug development, these assays are fundamental. For example, in the evaluation of potential drug candidates for their effect on cytochrome P450 (P450) enzymes, IC50 values are initially determined. researchgate.net This is followed by more detailed studies to determine the Ki and the mechanism of inhibition (e.g., competitive, noncompetitive, mixed, or uncompetitive). researchgate.net Reliable estimation of Ki from IC50 values is possible under specific experimental conditions, such as keeping the substrate concentration equal to its Km and using short incubation times to minimize metabolism-dependent effects. researchgate.net

Cell-Based Functional Assays (e.g., Antiproliferative Activity)

A series of 4-(4-aminophenoxy)picolinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Many of these compounds demonstrated moderate to excellent inhibitory effects on cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov

Notably, several of these derivatives exhibited stronger antiproliferative activity than the established anti-cancer drug, cabozantinib (B823). nih.gov The most promising compound from this series, designated as compound 46, showed an IC50 value of 0.26 μM against A549 cells, indicating it was 2.4 times more active than cabozantinib in this cell line. nih.gov

The antiproliferative effects of various compounds are often assessed using assays like the MTT or MTS assay, which measure cell viability. researchgate.net For instance, the antiproliferative activity of certain complexes has been investigated in a panel of human cancer cell lines, with their cytotoxic nature further supported by lactate (B86563) dehydrogenase (LDH) and nitric oxide (NO) release assays. researchgate.net

The mechanisms underlying the antiproliferative activity of compounds can be diverse, including the induction of apoptosis (programmed cell death) and autophagy. researchgate.netresearchgate.net Some compounds have been shown to activate both of these signaling pathways and cause a decrease in the mitochondrial membrane potential, which is a key event in apoptosis. researchgate.net The generation of reactive oxygen species (ROS) has also been identified as a crucial mechanism for the cytotoxic activity of some derivatives. researchgate.net

Compound/ExtractCell Line(s)IC50 ValueKey Findings
Compound 46 (a 4-(4-aminophenoxy)picolinamide derivative)A5490.26 μM2.4 times more active than cabozantinib.
Methanol extract of A. subulataA549, HeLa< 0.4 µg/mL, 8.7 µg/mLShowed highest antiproliferative activity on these cell lines.
Ethanol and residual fractions of A. subulataA549, PC3< 0.4 µg/mL, 1.4 and 5.1 µg/mLExerted significant antiproliferative effects.
Auricularia auricula-judae (AA) extractU9370.28 ± 0.04 mg/mLReduced cell viability and caused cytotoxicity.
Pleurotus abalonus (PA) extractU9370.49 ± 0.001 mg/mLReduced cell viability.
Pleurotus sajor-caju (PS) extractU9370.45 ± 0.01 mg/mLShowed a biphasic dose-response.

Radioligand Binding Affinity and Selectivity Profiling

In the quest to develop selective ligands for specific biological targets, researchers have synthesized and evaluated a series of N-phenylpicolinamide derivatives. These efforts have led to the discovery of compounds with high affinity, in the low nanomolar range, for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4). nih.gov One particularly promising ligand, a dideuteriumfluoromethoxy modified compound, demonstrated not only enhanced affinity but also improved metabolic stability, good selectivity, and favorable permeability. nih.gov

The development of such selective radioligands is crucial for in vivo studies, including positron emission tomography (PET), which allows for the visualization and better understanding of the role of receptors like mGlu4 in both healthy and diseased states. nih.gov

Metabolic Stability Studies in Microsomal Systems

Metabolic stability is a critical parameter in drug discovery, assessing a compound's susceptibility to metabolism by enzymes, primarily within the liver. bioivt.com These studies are often conducted using in vitro systems such as liver microsomes or hepatocytes. springernature.com Microsomal assays are particularly useful for evaluating metabolism mediated by the cytochrome P450 (CYP) enzyme system (Phase I metabolism), while hepatocytes can assess both Phase I and Phase II metabolic pathways. bioivt.com

To determine metabolic stability, a test compound is incubated with liver microsomes (from various species, including human, mouse, rat, dog, and monkey) in the presence of necessary cofactors like NADPH. bioivt.comresearchgate.net The rate at which the parent compound disappears over time is measured, typically using analytical methods like LC-MS/MS. springernature.comresearchgate.net From this data, key parameters such as the percentage of substrate loss, intrinsic clearance (CLint), and half-life (t1/2) can be determined. bioivt.com

For example, studies on N-phenylpicolinamide derivatives have been conducted to improve their metabolic stability. nih.gov In one study, a dideuteriumfluoromethoxy modification of a compound led to enhanced affinity and improved in vitro microsomal stability. nih.gov Another study investigating a synthetic adenosine (B11128) derivative, YZG-331, found that it was relatively stable in human, monkey, dog, and mouse liver microsomes, with less than 20% of the compound being metabolized. frontiersin.org However, it was less stable in rat liver microsomes, where about 46% was metabolized. frontiersin.org

CompoundTest SystemSpeciesKey Findings
Dideuteriumfluoromethoxy modified N-phenylpicolinamide analogLiver MicrosomesNot specifiedImproved in vitro microsomal stability compared to the parent compound. nih.gov
YZG-331Liver MicrosomesHuman, Monkey, Dog, MouseStable, with less than 20% metabolized. frontiersin.org
YZG-331Liver MicrosomesRatLess stable, with approximately 46% metabolized. frontiersin.org

Antibiotic Adjuvant Potential and Multidrug Resistance Reversal

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. nih.govresearchgate.net One promising strategy to combat this is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics. nih.govbohrium.com These adjuvants can work through various mechanisms, such as inhibiting bacterial resistance mechanisms or increasing the permeability of the bacterial membrane. nih.gov

A short linear antibacterial peptide, SLAP-S25, has been identified as a potent broad-spectrum antibiotic adjuvant. researchgate.net While it shows weak antibacterial activity on its own, it significantly boosts the effectiveness of multiple classes of antibiotics against MDR Gram-negative pathogens. nih.govresearchgate.net Mechanistic studies have revealed that SLAP-S25 damages the bacterial membrane by binding to both lipopolysaccharide (LPS) in the outer membrane and phosphatidylglycerol (PG) in the cytoplasmic membrane. researchgate.net This disruption enhances the entry of antibiotics into the bacterial cell. mdpi.com

The combination of nanoparticles with antibiotics is another approach to overcoming multidrug resistance. mdpi.com Nanoparticles can help deliver antibiotics to the site of infection, protect them from degradation, and overcome bacterial efflux mechanisms that pump antibiotics out of the cell. mdpi.com

Anti-Tuberculosis Activity against Mycobacterial Strains

Several derivatives of 4-phenylpicoline have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). nih.gov In one study, three new derivatives with a thiosemicarbazone structure demonstrated very good tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 12.5 µg/mL. nih.gov These compounds were active against both a standard strain (H37Rv) and a drug-resistant clinical isolate. nih.gov One derivative, in particular, showed good selectivity for M. tuberculosis over other tested pathogenic species. nih.gov

The search for new anti-tuberculosis agents is critical due to the emergence of drug-resistant strains. mdpi.com Quinoxaline 1,4-di-N-oxide derivatives have also been investigated as potential anti-tuberculosis drugs. mdpi.com Several of these compounds have shown significant activity against both drug-susceptible and monoresistant strains of M. tuberculosis. mdpi.com

Compound/DerivativeMycobacterial Strain(s)MIC ValueKey Findings
4-Phenylpicoline derivatives with thiosemicarbazoneM. tuberculosis H37Rv, drug-resistant clinical isolate3.1–12.5 µg/mLShowed very good tuberculostatic activity. One derivative exhibited good selectivity. nih.gov
Quinoxaline 1,4-di-N-oxide derivativesM. tuberculosis (pansusceptible and monoresistant strains)≤0.15 µg/mL for best compoundsSeveral compounds showed activity similar to isoniazid (B1672263). mdpi.com
Flavonoid and pyrimidine (B1678525) compoundsM. tuberculosis H37Ra, M. aviumVariedShowed additive to synergistic interactions when combined with first- and second-line anti-TB drugs. nih.gov

In Vivo Studies in Animal Models

Preclinical research utilizing animal models provides critical insights into the therapeutic potential and pharmacological properties of N-(4-phenoxyphenyl)picolinamide and its analogs. These in vivo studies are instrumental in evaluating efficacy, understanding the modulation of biological markers, validating therapeutic targets, and developing advanced imaging techniques.

Efficacy Studies in Preclinical Disease Models (e.g., Cancer, Parkinson's Disease)

While direct efficacy studies of this compound in cancer or Parkinson's disease models are not extensively detailed in the provided search results, the broader class of compounds to which it belongs, fatty acid amide hydrolase (FAAH) inhibitors, has shown promise in related preclinical models. For instance, FAAH inhibitors are being investigated for their potential in treating neurodegenerative diseases and pain, which can be symptoms of cancer and are central to Parkinson's disease. researchgate.net

One notable analog, PF-04457845, demonstrated significant antinociceptive effects in rat models of both inflammatory and noninflammatory pain. nih.gov Oral administration of this compound was effective at a dose as low as 0.1 mg/kg in a complete Freund's adjuvant model of inflammatory pain. nih.gov Another FAAH inhibitor, JNJ-1661010, showed activity in a mild thermal injury model of acute tissue injury pain and a model of neuropathic pain without causing motor impairment. nih.gov Furthermore, a Takeda compound, also a FAAH inhibitor, was reported to significantly reduce infarct volume in a rat model of stroke, highlighting potential neuroprotective effects. nih.gov

Analogs of this compound are also being explored as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are targets for neurological disorders like Parkinson's disease. bohrium.com For example, chronic use of L-DOPA, a standard treatment for Parkinson's disease, can lead to complications like dyskinesia. bohrium.com Research into mGluR2 negative allosteric modulators (NAMs) aims to provide alternative therapeutic strategies. bohrium.com

The development of FAAH inhibitors has been a key strategy for enhancing endocannabinoid signaling to leverage the therapeutic benefits of cannabinoid receptor activation while potentially avoiding undesirable side effects. nih.gov This approach is considered a promising avenue for treating pain and other nervous system disorders. nih.gov

Modulation of Endogenous Biomarkers and Lipid Levels (e.g., NAEs in Brain)

A primary mechanism of action for this compound and its analogs as FAAH inhibitors is the modulation of endogenous N-acylethanolamines (NAEs) levels in the brain and peripheral tissues. nih.govnih.gov FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other NAEs like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). nih.govnih.gov

In vivo studies have consistently demonstrated that inhibition of FAAH leads to a significant elevation of these lipid signaling molecules. For example, oral administration of the FAAH inhibitor PF-04457845 in rats resulted in a near-complete inhibition of FAAH activity and a maximal, sustained elevation of anandamide in the brain. nih.gov Similarly, the FAAH inhibitor JNJ-42165279 was shown to block FAAH in the brain and periphery of rats, leading to increased concentrations of AEA, OEA, and PEA. nih.gov In one study with JNJ-42165279, AEA levels increased by more than four-fold, while PEA and OEA concentrations saw even greater increases, reaching almost 10-fold and 12-fold over their basal levels, respectively. nih.gov

The elevation of these NAEs is believed to be central to the therapeutic effects of FAAH inhibitors. core.ac.uknih.gov NAEs interact with various receptors, including cannabinoid receptors (CB1 and CB2), G protein-coupled receptors (GPR55, GPR110, GPR119), transient receptor potential vanilloid 1 (TRPV1) channels, and peroxisome proliferator-activated receptors (PPARs), to mediate their physiological effects. core.ac.ukresearchgate.net The diverse biological activities of NAEs, which are dependent on their fatty acyl groups, include analgesic, anti-inflammatory, anxiolytic, and anti-depressant effects. nih.gov

The following table summarizes the observed modulation of NAEs by FAAH inhibitors in preclinical models.

FAAH InhibitorAnimal ModelNAE MeasuredFold Increase Over Basal Levels
JNJ-42165279RatAnandamide (AEA)>4-fold
N-oleoylethanolamine (OEA)~12-fold
N-palmitoylethanolamine (PEA)~10-fold

Pharmacological Tool Compound Applications for Target Validation

This compound and its analogs, particularly potent and selective FAAH inhibitors, serve as invaluable pharmacological tools for validating FAAH as a therapeutic target. nih.gov The high selectivity of compounds like PF-04457845, as determined by activity-based protein profiling, ensures that the observed in vivo effects can be confidently attributed to the inhibition of FAAH. nih.gov This specificity is crucial for dissecting the physiological roles of the endocannabinoid system and for confirming that FAAH modulation can produce desired therapeutic outcomes without engaging other targets. nih.gov

The use of these tool compounds in preclinical studies has been instrumental in validating FAAH as a target for pain and inflammation. nih.gov The well-characterized nature of inhibitors like OL-135 has catalyzed widespread investigation into FAAH's therapeutic potential. nih.gov Furthermore, the development of highly potent FAAH inhibitors with improved drug-like properties continues to provide refined tools for studying neuroinflammatory conditions. researchgate.netnih.gov

The availability of these selective inhibitors allows researchers to probe the consequences of augmenting endocannabinoid signaling in various physiological and pathological contexts. nih.gov This aids in understanding the intricate pathways regulated by FAAH and the therapeutic potential of its inhibition for a range of disorders. nih.gov

Radioligand Development for Positron Emission Tomography (PET) Imaging of Specific Receptors (e.g., mGlu4)

Analogs of this compound are being investigated for the development of radioligands for positron emission tomography (PET) imaging. nih.gov PET is a powerful, non-invasive imaging technique that allows for the quantitative assessment of biological targets in the living brain, which is invaluable for both drug development and disease diagnosis. bohrium.comnih.gov

Specifically, derivatives of N-phenylpicolinamide have been identified as potent and highly selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). nih.gov The structure of these compounds makes them promising candidates for radiolabeling, which would enable the in vivo imaging of mGluR4. nih.gov While pyrazolo[4,3-b]pyridine derivatives derived from N-phenylpicolinamide have shown excellent mGluR4 PAM activity and selectivity, they have not yet been developed into radioligands. nih.gov

The development of PET radiotracers for mGluR4 is an active area of research, as such tools would significantly aid in understanding the role of this receptor in neurological disorders. nih.gov The process involves synthesizing and evaluating novel compounds for their potential as PET ligands. For instance, researchers have synthesized and screened pyridine (B92270) and pyrimidine analogues for their potency and selectivity towards mGlu2 and mGlu3, with the aim of developing a PET ligand for mGlu2. bohrium.com

The development of a successful PET radioligand requires a high binding potential and specificity for the target receptor. nih.gov The PET radioligand [11C]CURB has been used in human studies to measure FAAH activity in the brain, and the FAAH inhibitor PF-04457845 was used to validate its specificity, demonstrating a greater than 95% inhibition of FAAH at a low dose. nih.gov This highlights the synergistic relationship between selective inhibitors and PET imaging for target validation and understanding drug-target engagement in vivo.

Advanced Research Concepts and Future Directions

Development as Lead Compounds for Targeted Drug Discovery

The N-(4-phenoxyphenyl)picolinamide scaffold has emerged as a significant "privileged structure" in medicinal chemistry, serving as a foundational template for the development of lead compounds in targeted drug discovery. Its utility stems from the specific orientation of its aromatic rings and the hydrogen bonding capabilities of the picolinamide (B142947) group, which can be tailored to interact with various biological targets.

Researchers have successfully utilized this core structure to design inhibitors for a range of important protein classes. The N-methyl-4-phenoxypicolinamide motif, for instance, was identified as a key binding element in optimizations of the multi-kinase inhibitor sorafenib (B1663141), leading to the discovery of potent benzimidazole- and benzioxazole-based sorafenib analogs. mdpi.com This highlights the scaffold's effectiveness in targeting the hinge region of protein kinases. mdpi.com Further modifications have led to the development of N-(4-phenoxyphenyl)benzamide derivatives that act as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), a key component in a signaling cascade linked to salt-sensitive hypertension. nih.gov

Beyond kinases, the broader 4-phenoxyphenyl moiety has been the starting point for developing inhibitors of other enzyme classes. High-throughput virtual screening identified a 4-phenoxy-phenyl isoxazole (B147169) as a lead compound for inhibiting acetyl-CoA carboxylase (ACC), an enzyme highly expressed in certain cancers. nih.gov Structure-activity relationship (SAR) studies on this lead resulted in derivatives with significant antiproliferative activity against various cancer cell lines. nih.gov In a separate line of research, a pharmacophore-linked fragment virtual screening approach led to the discovery of N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as part of a series of ultra-potent picomolar inhibitors of the cytochrome bc1 complex, a critical enzyme in the mitochondrial respiratory chain and a target for antifungal agents. acs.org

The versatility of this scaffold is further demonstrated by the synthesis of derivatives targeting nuclear receptors. N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share a similar phenyl-ether-phenyl core, were developed as novel antagonists of the androgen receptor (AR) by targeting its activation function 2 (AF2) region, presenting a potential therapeutic avenue for prostate cancer. nih.gov The development of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as angiogenesis inhibitors with in vivo efficacy in colon carcinoma models further underscores the adaptability of the picolinamide core in generating diverse biological activities. nih.gov

Table 1: Examples of this compound Derivatives and Related Compounds as Leads in Drug Discovery

Derivative ClassTargetPotential ApplicationKey Findings
N-methyl-4-phenoxypicolinamide derivativesMultiple Kinases (implied)AnticancerCompound 8e showed potent cytotoxicity with IC₅₀ values of 1.7-3.6 μM against A549, H460, and HT-29 cell lines. mdpi.com
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesAngiogenesis (in vivo)Anticancer (Colon Carcinoma)Compound 5q effectively inhibited tumor growth in mice by suppressing angiogenesis and inducing apoptosis. nih.gov
N-(4-phenoxyphenyl)benzamide derivativesSPAK KinaseAntihypertensiveCompound 20l was developed as a potent SPAK inhibitor, representing a new class of potential antihypertensive drugs. nih.gov
4-phenoxy-phenyl isoxazolesAcetyl-CoA Carboxylase (ACC)AnticancerCompound 6g exhibited potent hACC1 inhibitory activity (IC₅₀=99.8 nM). nih.gov
N-(4-(substituted-phenoxy)phenyl)picolinamideCytochrome bc1 ComplexAntifungalLed to the discovery of compound 4f , a picomolar inhibitor with a Kᵢ of 43.00 pM. acs.org
N-(4-(benzyloxy)-phenyl)-sulfonamidesAndrogen Receptor (AF2)Anticancer (Prostate)Compound T1-12 showed excellent AR antagonistic activity (IC₅₀ = 0.47 μM). nih.gov

Exploration of Novel Therapeutic Applications beyond Current Research Focus

The established success of the this compound scaffold in oncology is prompting researchers to explore its therapeutic potential in a wider range of diseases. The core structure's ability to interact with diverse biological targets suggests that its applications are not limited to a single disease category.

Current research has primarily focused on its use as an anticancer agent, with derivatives showing potent cytotoxic and antiproliferative activity against various human cancer cell lines, including lung, colon, and liver cancer. mdpi.comnih.gov These compounds have been shown to function through mechanisms such as the inhibition of critical enzymes like acetyl-CoA carboxylase (ACC) and the suppression of tumor angiogenesis. nih.govnih.gov

However, significant findings point toward novel applications in other areas:

Cardiovascular Disease: The development of N-(4-phenoxyphenyl)benzamide derivatives as potent inhibitors of SPAK kinase opens a promising new avenue for treating salt-sensitive hypertension. nih.gov This represents a distinct and significant therapeutic application outside of oncology, targeting the WNK-OSR1/SPAK-NCC signaling cascade. nih.gov

Infectious Diseases: The identification of a picolinamide-containing compound as a picomolar inhibitor of the cytochrome bc1 complex highlights a strong potential for developing novel antifungal agents. acs.org Since the cytochrome bc1 complex is essential for fungal respiration, these inhibitors could combat fungal pathogens, including those resistant to existing drugs. acs.org

Endocrinology-Related Cancers: The successful design of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as antagonists of the androgen receptor (AR) demonstrates the scaffold's utility in hormone-dependent cancers like prostate cancer. nih.gov This approach, targeting the AF2 domain of the receptor, offers a mechanism to overcome resistance to current anti-androgen therapies. nih.gov

The exploration of these diverse therapeutic areas is driven by the scaffold's chemical tractability, allowing for fine-tuning of its structure to achieve high affinity and selectivity for different biological targets. Future research will likely expand this scope further as the fundamental mechanisms of action for existing derivatives become better understood, potentially revealing new targets and disease indications.

Integration of Advanced Omics Technologies in Picolinamide Research

To accelerate the development and understanding of this compound derivatives, the integration of advanced "omics" technologies is essential. These high-throughput methods provide a systemic view of molecular changes within a biological system in response to a chemical compound, offering insights far beyond traditional assays. nih.govnih.gov

Genomics and Transcriptomics: Genomic and transcriptomic approaches can be used to understand the broader cellular response to picolinamide derivatives. Gene expression profiling, for instance, can create a "phenocopy" of a compound's effect, comparing the transcriptional signature of a drug-treated cell to that of a genetic modification (e.g., siRNA knockdown of the intended target). nih.gov This method allows for a comprehensive analysis of a compound's on-target and off-target effects, helping to rank and optimize lead compounds during drug discovery. nih.gov For picolinamide derivatives, this could elucidate mechanisms of action and identify potential liabilities or new therapeutic opportunities by revealing unexpected changes in gene expression.

Proteomics: Proteomics, the large-scale study of proteins, offers powerful tools for target identification and validation. nih.gov Targeted proteomics, using techniques like selected reaction monitoring (SRM), can precisely quantify the levels of specific target proteins and their downstream effectors after treatment with a picolinamide derivative. nih.gov This can confirm target engagement and measure the functional impact on a signaling pathway. Furthermore, unbiased proteomic screens can help deorphanize compounds with unknown mechanisms of action by identifying which proteins they bind to or whose expression or post-translational modification state is altered.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. mdpi.com This technology is particularly relevant for picolinamide derivatives that target metabolic enzymes, such as the ACC inhibitors based on the 4-phenoxy-phenyl isoxazole scaffold. nih.gov Untargeted metabolomic analysis of cells treated with these compounds could provide a detailed map of the metabolic reprogramming that occurs, confirming the inhibition of fatty acid synthesis and revealing downstream consequences or metabolic bypass mechanisms that could lead to drug resistance. mdpi.comnih.gov Spatially resolved metabolomics could even be used in tissue samples to understand how these drugs affect the metabolic landscape of a tumor microenvironment. nih.gov

By combining these omics technologies, researchers can build a multi-layered, systems-level understanding of how this compound derivatives function, leading to more rational drug design, biomarker discovery, and a clearer path toward clinical development. mdpi.com

Challenges and Opportunities in the Academic Research of this compound Derivatives

The academic pursuit of this compound and its analogs is filled with both significant challenges and compelling opportunities.

Challenges:

Target Selectivity: The scaffold's ability to bind to multiple, distinct classes of proteins (e.g., kinases, metabolic enzymes, mitochondrial complexes) is a double-edged sword. mdpi.comnih.govnih.govacs.org A primary challenge is achieving high selectivity for a single desired target to minimize off-target effects and potential toxicity. This requires extensive structure-activity relationship (SAR) studies and sophisticated biological screening cascades.

Limited Foundational Knowledge: While its derivatives are being explored, the core compound picolinamide itself has very few publications detailing its biological activities or metabolic fate, meaning researchers are often building knowledge from a limited base. hmdb.ca

Synthetic Complexity: While the core scaffold is accessible, the synthesis of highly optimized derivatives with specific stereochemistry or complex substitutions can be challenging and resource-intensive for academic labs, potentially slowing the pace of discovery.

Bridging to In Vivo Studies: Translating potent in vitro activity into in vivo efficacy is a universal challenge in drug discovery. For these derivatives, optimizing pharmacokinetic properties such as solubility, metabolic stability, and bioavailability will be critical for demonstrating therapeutic potential in animal models. nih.gov

Opportunities:

Privileged Scaffold for Drug Discovery: The demonstrated success of the this compound scaffold against multiple high-value drug targets confirms its status as a privileged structure. This provides a robust starting point for diverse drug discovery campaigns targeting cancer, hypertension, and infectious diseases. mdpi.comnih.govacs.org

Targeting Drug Resistance: Many of the targets for which these derivatives show promise, such as the cytochrome bc1 complex and certain kinases, are implicated in the development of drug resistance. acs.org This creates a significant opportunity to develop next-generation inhibitors that can overcome existing resistance mechanisms.

Application of Modern Methodologies: There is a vast opportunity to apply cutting-edge research tools to the study of these compounds. The use of advanced omics technologies can rapidly accelerate the understanding of their mechanisms of action, identify biomarkers for patient selection, and uncover novel therapeutic applications. nih.govmdpi.com

Collaborative Research: The multidisciplinary nature of this research—spanning synthetic chemistry, structural biology, cell biology, and pharmacology—creates fertile ground for academic collaborations. Such partnerships can pool expertise and resources to tackle the inherent challenges more effectively and speed the translation of these promising compounds.

Compound Index

Q & A

Q. What are the recommended methodologies for synthesizing and purifying N-(4-Phenoxyphenyl)picolinamide?

Synthesis typically involves multi-step reactions, starting with coupling picolinic acid derivatives with 4-phenoxyaniline. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
  • Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound?

A combination of spectroscopic and analytical techniques is essential:

  • NMR : ¹H NMR (DMSO-d6, 400 MHz) should show characteristic peaks: δ 8.6–8.8 ppm (pyridine protons), δ 7.2–7.6 ppm (phenoxyphenyl aromatic protons) .
  • IR : Confirm amide C=O stretch at ~1660 cm⁻¹ and aromatic C-O-C at ~1240 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z ~335.1) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive probes .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Oxidation/Reduction : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites. Experimentally, track quinone formation via UV-Vis (λmax ~450 nm) under H2O2/Fe²⁺ conditions .
  • Substitution reactions : Employ Hammett plots to analyze electronic effects of substituents on the phenoxyphenyl ring .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Analog synthesis : Replace the picolinamide moiety with isonicotinamide or nicotinamide derivatives and compare IC50 values .
  • Crystallography : Resolve co-crystals with target proteins (e.g., PARP-1) using OLEX2 for hydrogen-bonding analysis .
  • Molecular docking : AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase domains) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R1 < 5% and wR2 < 12% .
  • Hydrogen bonding : Identify key interactions (e.g., amide N-H⋯O=C) using Mercury software .

Q. How should researchers address contradictory data in reaction optimization or biological assays?

  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .
  • Reproducibility : Cross-validate cytotoxicity results in ≥3 independent assays with positive controls (e.g., doxorubicin) .
  • Meta-analysis : Compare with structurally related compounds (e.g., quinoline carboxamides) to contextualize outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.